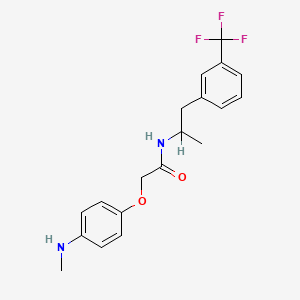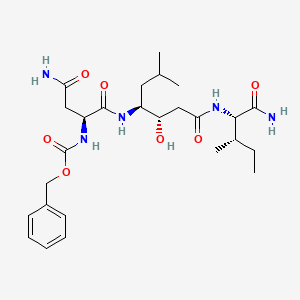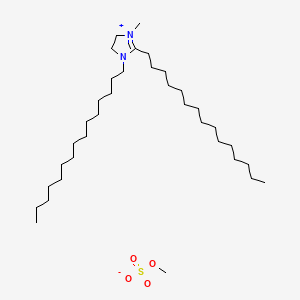
Ethyl 2-(1-hydroxyethyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-hydroxyethyl)heptanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from heptanoic acid and ethanol, featuring a hydroxyethyl group attached to the second carbon of the heptanoate chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-hydroxyethyl)heptanoate can be synthesized through the esterification of heptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors may be used to maintain a steady production rate, and advanced purification techniques such as fractional distillation are employed to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-hydroxyethyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxoheptanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-(1-hydroxyethyl)heptanol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under basic conditions.
Major Products
Oxidation: Ethyl 2-oxoheptanoate
Reduction: Ethyl 2-(1-hydroxyethyl)heptanol
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-hydroxyethyl)heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-hydroxyethyl)heptanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl heptanoate: Similar structure but lacks the hydroxyethyl group.
Ethyl 2-oxoheptanoate: Oxidized form of ethyl 2-(1-hydroxyethyl)heptanoate.
Ethyl 2-(1-hydroxyethyl)hexanoate: Similar structure with a shorter carbon chain
Uniqueness
This compound is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for additional hydrogen bonding and increases the compound’s solubility in polar solvents .
Propiedades
Número CAS |
1729-68-6 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
ethyl 2-(1-hydroxyethyl)heptanoate |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h9-10,12H,4-8H2,1-3H3 |
Clave InChI |
JPYKOYZYBIWOAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C(C)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


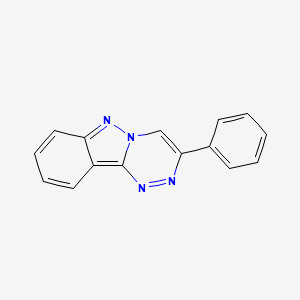
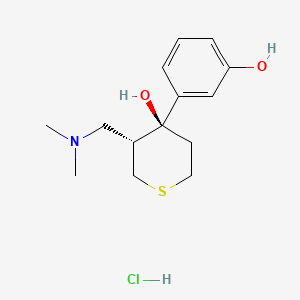
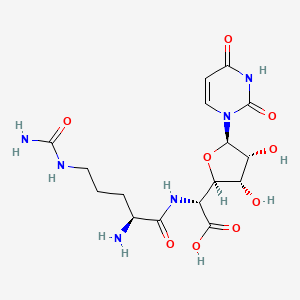
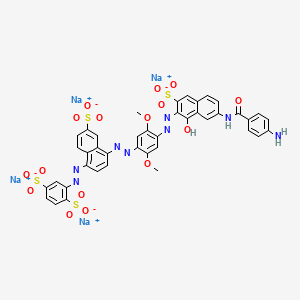


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
